Technical Guide: Synthesis and Characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol
Technical Guide: Synthesis and Characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol
This technical guide details the synthesis, purification, and characterization of 3-Methyl-2-(propan-2-yl)butan-1-ol (also known as 2-isopropyl-3-methylbutan-1-ol ).
This molecule represents a class of sterically hindered primary alcohols . Its structure consists of a hydroxymethyl group attached to a methine carbon which is flanked by two isopropyl groups. This steric crowding makes the synthesis non-trivial, as standard nucleophilic substitutions (SN2) are often impeded. The guide prioritizes the Alpha-Alkylation of Isovaleric Ester route due to its superior atom economy and yield compared to the classical Malonic Ester synthesis.
CAS: 18593-92-5 (Generic isomer class) | Formula: C8H18O | MW: 130.23 g/mol IUPAC Name: 3-Methyl-2-(propan-2-yl)butan-1-ol Common Name: 2-Isopropyl-3-methylbutanol / Diisopropylcarbinyl methanol
Strategic Analysis & Retrosynthesis
The target molecule is a primary alcohol with significant steric bulk at the
Retrosynthetic Logic
-
Disconnection: The C1-O bond is formed via reduction. The C2-C3 bond (or C2-Isopropyl bond) is formed via enolate alkylation.
-
Precursor: Ethyl 2-isopropyl-3-methylbutanoate (Ethyl 2,3-diisopropylpropanoate).
-
Starting Materials: Ethyl Isovalerate (Ethyl 3-methylbutanoate) and 2-Iodopropane.
This route utilizes Kinetic Enolate Alkylation , which allows for the precise introduction of the second isopropyl group onto the isovaleric skeleton.
Caption: Retrosynthetic breakdown showing the disconnection to commercially available Ethyl Isovalerate.
Experimental Protocol
Phase 1: Synthesis of Ethyl 2-isopropyl-3-methylbutanoate
Objective: Introduce the second isopropyl group to the alpha-position of the isovalerate chain. Mechanism: Nucleophilic substitution via a lithium enolate.
Reagents:
-
Ethyl Isovalerate (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial]
-
2-Iodopropane (Isopropyl Iodide) (1.5 eq)
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) [Cosolvent to accelerate alkylation]
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Anhydrous THF (Solvent)
Protocol:
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add Ethyl Isovalerate (1.0 eq) over 20 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add DMPU (2.0 eq) followed by 2-Iodopropane (1.5 eq) dropwise.
-
Critical Insight: The addition of DMPU is essential. The steric bulk of the isopropyl enolate and the isopropyl iodide makes the reaction sluggish in pure THF. DMPU solvates the lithium cation, creating a "naked" enolate that is more nucleophilic.
-
-
Progression: Allow the reaction to warm slowly to room temperature over 12 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
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Purification: Fractional distillation under reduced pressure. The mono-alkylated product (target) must be separated from any unreacted starting material.
Phase 2: Reduction to the Alcohol
Objective: Reduce the hindered ester to the primary alcohol. Reagent: Lithium Aluminum Hydride (LiAlH4).[2]
Protocol:
-
Setup: Suspend LiAlH4 (2.0 eq) in anhydrous Diethyl Ether (Et2O) at 0°C under Argon.
-
Addition: Add the purified Ethyl 2-isopropyl-3-methylbutanoate (from Phase 1) dropwise.
-
Note: Despite steric hindrance, the reduction of esters to alcohols with LAH is generally quantitative.
-
-
Reflux: Once addition is complete, warm to room temperature and then reflux for 4 hours to drive the reaction to completion.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
mL water (where
= grams of LAH used). - mL 15% NaOH solution.
- mL water.
-
mL water (where
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate under vacuum.
-
Final Purification: Distillation (bp approx. 185-190°C at 760 mmHg).
Workflow Visualization
The following diagram details the reaction logic, including critical process controls (temperature and additives).
Caption: Step-by-step reaction workflow highlighting critical reagents and conditions.
Characterization & Validation
Trustworthiness in synthesis is derived from rigorous characterization. The following data points confirm the structure of 3-Methyl-2-(propan-2-yl)butan-1-ol .
Expected NMR Profile
The symmetry of the molecule (two isopropyl groups attached to the C2 methine) simplifies the spectra.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 0.90 - 0.95 | Doublet (d) | 12H | Methyl groups of the two isopropyl moieties ( |
| 1H NMR | 1.20 | Broad Singlet | 1H | Hydroxyl proton ( |
| 1H NMR | 1.65 - 1.80 | Multiplet (m) | 2H | Methine protons of the isopropyl groups. |
| 1H NMR | 1.30 - 1.40 | Multiplet (m) | 1H | Central methine proton (C2-H). |
| 1H NMR | 3.55 | Doublet (d) | 2H | Methylene protons adjacent to Oxygen ( |
| 13C NMR | ~20.5 | - | - | Methyl carbons. |
| 13C NMR | ~28.0 | - | - | Methine carbons of isopropyl groups. |
| 13C NMR | ~52.0 | - | - | Central methine carbon (C2). |
| 13C NMR | ~62.5 | - | - | Methylene carbon ( |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 130 m/z (often weak or absent in alcohols).
-
Base Peak: m/z 43 (Isopropyl cation,
) or m/z 57 (Isobutyl cation). -
Diagnostic Loss: M-18 (Loss of water)
m/z 112 (Alkene formation). -
Alpha Cleavage: Loss of
(M-31) is less favored due to the stability of the isopropyl fragments.
Physical Properties[3][4][5]
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Appearance: Colorless, viscous liquid.
-
Odor: Mild, camphoraceous, slightly woody (typical of hindered alcohols).
-
Boiling Point: Predicted ~185°C (Higher than 1-octanol due to spherical shape/Van der Waals packing efficiency).
-
Solubility: Low water solubility; miscible with ethanol, ether, and DCM.
Safety & Handling
-
Lithium Diisopropylamide (LDA): Pyrophoric and extremely caustic. Handle only under inert atmosphere (Argon/Nitrogen).
-
LiAlH4: Reacts violently with water and protic solvents, releasing hydrogen gas. Use strictly anhydrous solvents.
-
DMPU: A reproductive toxin (teratogen). Use as a safer alternative to HMPA, but handle with double-gloving and in a fume hood.
References
-
BenchChem. (2025).[3] Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide. Retrieved from 3.
-
PubChem. (2025).[4] 3-Methyl-2-(propan-2-yl)butan-1-ol Compound Summary. National Library of Medicine. Retrieved from 4.[4]
-
MedChemExpress. (2025). 2-(Ethoxycarbonyl)-3-methylbutanoic acid (Intermediate for synthesis). Retrieved from 5.[5]
-
The Good Scents Company. (2024). 3-methyl-2-butanol and related isomers: Flavor and Fragrance Data. Retrieved from 6.
